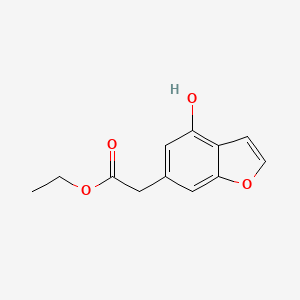
Ethyl 2-(4-hydroxy-1-benzofuran-6-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-hydroxy-1-benzofuran-6-yl)acetate, also known as Ethyl Salicylate, is an organic compound with the chemical formula C12H12O4. It is a part of the benzofuran class of compounds, which are ubiquitous in nature .
Synthesis Analysis
The synthesis of benzofuran compounds has been a topic of interest for many researchers . A common method involves the treatment of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine . This results in the formation of ethyl 5-nitrobenzofuran-2-carboxylate in good yields and purity .Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-hydroxy-1-benzofuran-6-yl)acetate is characterized by the presence of a benzofuran ring, which is a key heterocycle in its structure . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran compounds, including Ethyl 2-(4-hydroxy-1-benzofuran-6-yl)acetate, can undergo various chemical reactions. For instance, the benzofuran ring can be constructed by proton quantum tunneling, which results in fewer side reactions and high yield . This is conducive to the construction of complex benzofuran ring systems .Scientific Research Applications
Ethyl 2-(4-hydroxy-1-benzofuran-6-yl)acetate: A Comprehensive Analysis of Scientific Research Applications:
Anticancer Activity
Benzofuran derivatives have been shown to possess significant anticancer activities. For instance, certain substituted benzofurans have demonstrated dramatic cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . While the specific activities of Ethyl 2-(4-hydroxy-1-benzofuran-6-yl)acetate are not detailed, it can be inferred that similar compounds within this class may exhibit anticancer properties.
Antimicrobial Activity
Some benzofuran compounds have been synthesized and characterized for their antimicrobial activity against pathogens such as K. pneumoniae, E. coli, and S. aureus . The structure of Ethyl 2-(4-hydroxy-1-benzofuran-6-yl)acetate suggests potential for antimicrobial application, although specific studies would be required to confirm this.
Synthesis of Natural Products
Benzofuran rings are a key feature in the synthesis of various natural products. The process often involves complex reactions such as copper-mediated and palladium-catalyzed coupling reactions . Ethyl 2-(4-hydroxy-1-benzofuran-6-yl)acetate could potentially serve as an intermediate or a reactant in the synthesis of natural products containing benzofuran rings.
Mechanism of Action
Target of Action
Ethyl 2-(4-hydroxy-1-benzofuran-6-yl)acetate is a benzofuran derivative. Benzofuran derivatives have been found to bind to estrogens with an affinity similar to that of ESR1 . This suggests that the primary targets of Ethyl 2-(4-hydroxy-1-benzofuran-6-yl)acetate could be estrogen receptors.
Mode of Action
It is known that benzofuran derivatives can activate the expression of reporter genes containing estrogen response elements (ere) in an estrogen-dependent manner . This suggests that Ethyl 2-(4-hydroxy-1-benzofuran-6-yl)acetate may interact with its targets by binding to estrogen receptors and modulating gene expression.
Future Directions
Benzofuran compounds, including Ethyl 2-(4-hydroxy-1-benzofuran-6-yl)acetate, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on exploring their potential as natural drug lead compounds .
properties
IUPAC Name |
ethyl 2-(4-hydroxy-1-benzofuran-6-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-2-15-12(14)7-8-5-10(13)9-3-4-16-11(9)6-8/h3-6,13H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXMLOXBJUUFKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C2C=COC2=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-hydroxy-1-benzofuran-6-yl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2919669.png)

![2,2,2-trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-phenylcarbamate](/img/structure/B2919672.png)
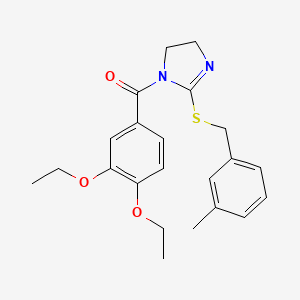

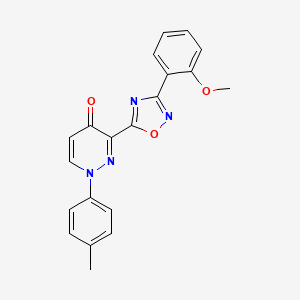

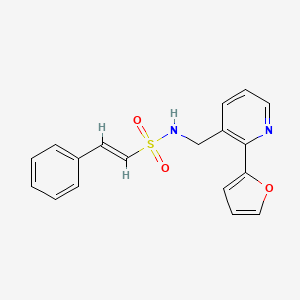
![8-(4-ethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2919682.png)

![2-[(3,4-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2919684.png)
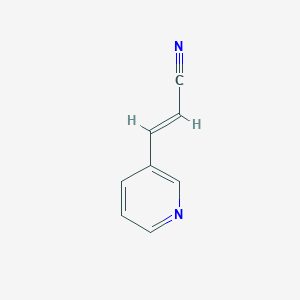
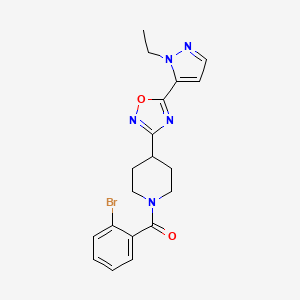
![1-[5-(Aminomethyl)pyrimidin-2-yl]piperidin-2-one;hydrochloride](/img/structure/B2919688.png)